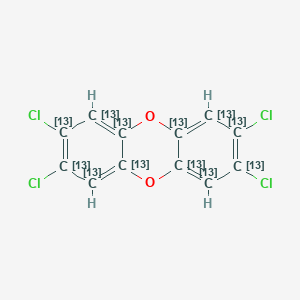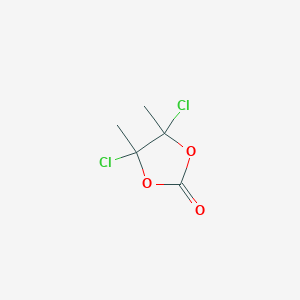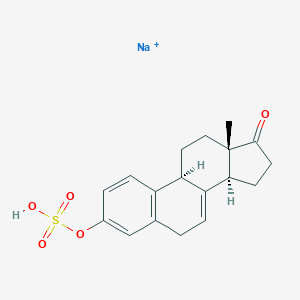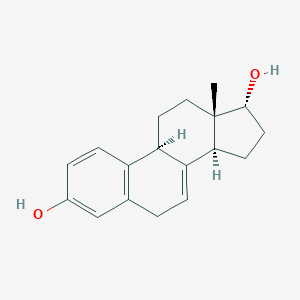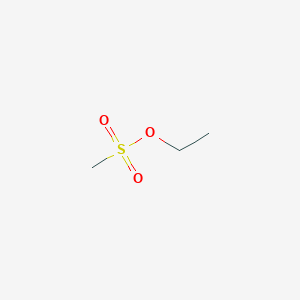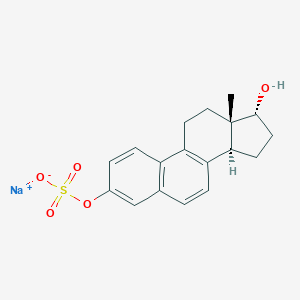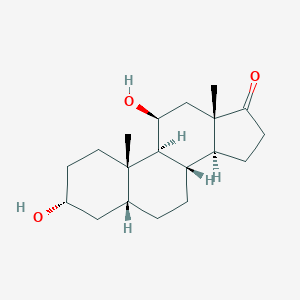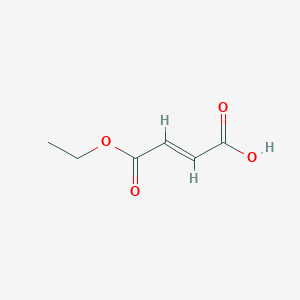![molecular formula C12H10O4 B196283 [1,1'-Biphenyl]-2,2',5,5'-tetrol CAS No. 4371-32-8](/img/structure/B196283.png)
[1,1'-Biphenyl]-2,2',5,5'-tetrol
Overview
Description
[1,1'-Biphenyl]-2,2',5,5'-tetrol, also known as this compound, is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as dihydroxybenzenes are known to interact with various biological targets .
Mode of Action
It’s known that dihydroxybenzenes, which this compound is a type of, are phenols and have two hydroxyl groups (−oh) substituted onto a benzene ring . These hydroxyl groups can participate in various chemical reactions, potentially leading to interactions with biological targets.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions .
Pharmacokinetics
It’s known that the compound has a melting point of 281-283 °c and a boiling point of 32779°C . These properties may influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit antioxidative activities .
Action Environment
The action, efficacy, and stability of 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
The compound 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antioxidative activity, which is attributed to the O–H bond breakage . The compound’s environment greatly influences these interactions .
Cellular Effects
2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits efficient antibacterial activity against both Gram-positive and Gram-negative bacterial pathogens .
Molecular Mechanism
At the molecular level, 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form a complex with certain radicals provides it with antioxidative properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
2-(2,5-Dihydroxyphenyl)benzene-1,4-Diol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could also have effects on its localization or accumulation .
Properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHTYDZPRYLZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631596 | |
| Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-32-8 | |
| Record name | [1,1′-Biphenyl]-2,2′,5,5′-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
